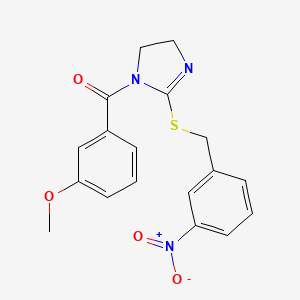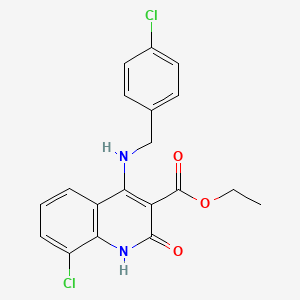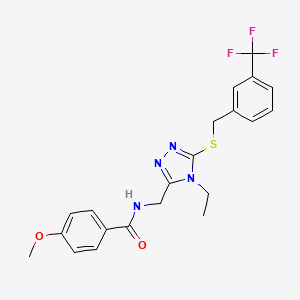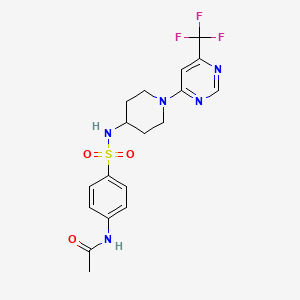![molecular formula C14H18ClNO3 B2692914 Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate CAS No. 1257342-73-6](/img/structure/B2692914.png)
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with halogenoalkanes, leading to a complex series of reactions . A specific synthesis method for a similar compound, ethyl 2-chloroacetoacetate, involves adding raw material ethyl acetoacetate into a reactor, cooling it, and then adding sulfonyl chloride . After the reaction, the pressure is reduced and vacuumized to remove residual acidic gas, and the residues are distilled at a reduced pressure to obtain the product .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various types of reactions, including cyclocondensation and cyclization . For example, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Biosynthesis and Synthetic Applications
Research on esters similar to ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate often focuses on their synthesis, properties, and applications in producing chiral drugs, fragrances, and other valuable chemicals. For example, ethyl 2-methylbutanoate esters are significant for their contributions to fruit aroma, as studied in apples. Researchers have explored the biosynthetic origins and conversions of these esters, highlighting the importance of such compounds in agricultural chemistry and food science (Rowan et al., 1996).
Chiral Intermediates for Drug Synthesis
Compounds structurally related to ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate are often used as precursors for chiral drugs. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate ester serves as a precursor for enantiopure intermediates in the production of statins, a class of cholesterol-lowering drugs. The asymmetric reduction of related esters by biocatalysis has been highlighted for its efficiency and enantioselectivity, offering pathways to synthesize these intermediates with high yield and purity (Ye et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of compounds with similar backbones demonstrates the chemical versatility and potential pharmaceutical applications of these molecules. Highly enantioselective processes have been developed for the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to products with significant enantiomeric excess. Such methodologies are crucial for producing optically active pharmaceuticals and intermediates, showcasing the relevance of these chemical frameworks in synthetic organic chemistry (Meng et al., 2008).
Biocatalysis in Chemical Synthesis
The field of biocatalysis has seen advances in the use of microorganisms and enzymes to synthesize chiral intermediates from related esters. Research includes the discovery of novel carbonyl reductases capable of converting substrates to high-value chiral intermediates with excellent enantiomeric excess. These studies highlight the growing importance of biocatalysis in the green synthesis of pharmaceuticals and chemicals, providing a sustainable alternative to traditional chemical synthesis (Ni et al., 2013).
Mécanisme D'action
Target of Action
It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, typically react with amines . Therefore, it can be inferred that the compound may target proteins or enzymes with amine groups in biological systems.
Mode of Action
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate likely interacts with its targets through a nucleophilic addition-elimination reaction . The amine group in the target molecule attacks the electrophilic carbon in the acyl chloride group of the compound, leading to the addition of the amine to the compound. This is followed by the elimination of a chloride ion .
Propriétés
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)9-12(16-13(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHRAXAJPHYXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloroacetamido)-4-phenylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)



![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)
![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)




